molecular formula C21H14BrNO5 B3932040 2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate

2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate

Cat. No.: B3932040
M. Wt: 440.2 g/mol
InChI Key: OHUZSSSCEGHIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate, also known as BDNE, is a chemical compound that has gained significant attention in the field of scientific research. BDNE is a synthetic compound that is commonly used in laboratory experiments due to its unique properties. This compound has been studied extensively, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively researched.

Mechanism of Action

2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate exerts its pharmacological effects by selectively blocking the GPR35 receptor. GPR35 is a GPCR that is expressed in various tissues and organs, including the gastrointestinal tract, immune system, and central nervous system. The exact mechanism of action of this compound on GPR35 is not fully understood, but it is believed to inhibit the downstream signaling pathways activated by GPR35.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the immune response by inhibiting the migration and activation of immune cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have analgesic effects by reducing pain sensitivity.

Advantages and Limitations for Lab Experiments

2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate has several advantages for laboratory experiments. It is a selective antagonist of the GPR35 receptor, which allows for the specific study of this receptor's role in various physiological and pathological processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in laboratory experiments is its low solubility in aqueous solutions, which can limit its use in certain experimental setups.

Future Directions

There are several future directions for the study of 2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate. One potential area of research is the development of new analogs of this compound with improved pharmacological properties. Another potential area of research is the study of the role of GPR35 in various disease states, such as inflammatory bowel disease and cancer. Additionally, the development of new methods for the synthesis of this compound could lead to the discovery of new compounds with unique pharmacological properties.
Conclusion
This compound is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. Its selective antagonism of the GPR35 receptor makes it an essential tool for studying the role of this receptor in various physiological and pathological processes. The synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of this compound have been extensively researched and provide valuable insights into the potential applications of this compound in scientific research.

Scientific Research Applications

2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate has been extensively used in scientific research due to its unique properties. One of the primary applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane-bound receptors that play a crucial role in signal transduction pathways. This compound is a selective antagonist of the GPR35 receptor, which is a relatively new member of the GPCR family. This compound has been used to study the physiological and pathological roles of GPR35 in various tissues and organs.

Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) 4-bromo-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO5/c22-17-12-11-16(13-18(17)23(26)27)21(25)28-20(15-9-5-2-6-10-15)19(24)14-7-3-1-4-8-14/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUZSSSCEGHIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.